8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Description

BenchChem offers high-quality 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8,9-dichloro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQBKYMLYPSYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C(=C(C=C2)Cl)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a halogenated derivative of the benzoxepine scaffold. The benzoxepine core is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of chlorine atoms to the aromatic ring is a common strategy in drug discovery to modulate the compound's pharmacokinetic and pharmacodynamic properties.[2][3] This guide will cover the fundamental chemical properties, a plausible synthetic route, analytical characterization, and the potential biological significance of this specific dichlorinated benzoxepinone, providing a foundational resource for its further investigation and application in research and development.

Core Identification and Chemical Properties

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a synthetic organic compound. Its core structure consists of a seven-membered oxepine ring fused to a dichlorinated benzene ring, with a ketone functional group on the oxepine ring.

CAS Number: 1094253-83-4[4]

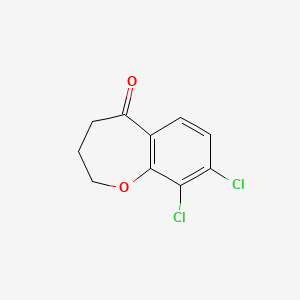

Chemical Structure

Caption: Chemical structure of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.08 g/mol |

| IUPAC Name | 8,9-dichloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one |

| Synonyms | 1-Benzoxepin-5(2H)-one, 8,9-dichloro-3,4-dihydro- |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid

-

To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

To this mixture, add ethyl 4-bromobutanoate dropwise and heat the reaction mixture to reflux.

-

After completion of the reaction (monitored by TLC), cool the mixture and filter off the solid.

-

Remove the solvent under reduced pressure.

-

Hydrolyze the resulting ester with an aqueous solution of a strong base (e.g., sodium hydroxide) to obtain the carboxylic acid.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-(2,3-dichlorophenoxy)butanoic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Suspend the 4-(2,3-dichlorophenoxy)butanoic acid in an excess of thionyl chloride and reflux until the solid dissolves.

-

Remove the excess thionyl chloride by distillation.

-

Dissolve the resulting crude acyl chloride in a dry, non-polar solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride, portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Causality Behind Experimental Choices:

-

The use of a base in the first step is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide ion for the reaction with the alkyl halide.

-

Thionyl chloride is an effective reagent for converting the carboxylic acid to the more reactive acyl chloride, which is necessary for the Friedel-Crafts acylation.

-

A Lewis acid is required to activate the acyl chloride and generate the acylium ion electrophile for the intramolecular aromatic substitution.

-

The reaction is performed under anhydrous conditions as the Lewis acid and the acyl chloride are sensitive to moisture.

Analytical Characterization

A comprehensive structural elucidation of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one requires a combination of spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral features can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic and aliphatic protons. The two aromatic protons will appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups of the oxepine ring adjacent to the oxygen and the carbonyl group will likely appear as triplets, while the central methylene group will be a multiplet, all in the upfield region (δ 2.0-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The carbonyl carbon will have a characteristic downfield shift (δ 190-200 ppm).[7] The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to chlorine atoms showing a downfield shift. The aliphatic carbons of the oxepine ring will be observed in the upfield region (δ 20-70 ppm).

Infrared (IR) Spectroscopy[11][12]

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1680-1700 cm⁻¹ for an aromatic ketone.[8][9] Other significant peaks will include C-O stretching vibrations for the ether linkage (around 1200-1250 cm⁻¹) and C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). The C-Cl stretching vibrations will appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) will be observed, which is a key diagnostic feature.

Analytical Workflow

Caption: A standard workflow for the analytical characterization of the title compound.

Potential Biological Significance and Applications

While no specific biological activity has been reported for 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the benzoxepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities including anticancer, anti-inflammatory, and antipsychotic properties.[1]

The presence of halogen atoms on a drug candidate can significantly influence its biological activity.[2] Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability.[3] Dichlorinated aromatic compounds, in particular, have been investigated for various therapeutic applications. For instance, the related compound 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine has been studied as an inhibitor of norepinephrine N-methyltransferase.[10]

Given the established biological relevance of the benzoxepine core and the often-favorable impact of dichlorination, 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one represents a valuable candidate for screening in various biological assays. Potential areas of investigation could include its cytotoxicity against cancer cell lines, its activity as an enzyme inhibitor, or its potential as a modulator of ion channels or receptors.[11]

Conclusion

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS No: 1094253-83-4) is a dichlorinated heterocyclic compound with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route via intramolecular Friedel-Crafts acylation, and a framework for its analytical characterization. While its specific biological profile remains to be elucidated, its structural features suggest that it is a promising molecule for inclusion in screening libraries for a variety of therapeutic targets. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

- ResearchGate. (n.d.). Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylcoumaranone Derivatives.

- BenchChem. (2025).

- Chemistry Steps. (n.d.). Friedel–Crafts Acylation.

- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Fuller, R. W., Hemrick-Luecke, S., Toomey, R. E., Horng, J. S., Ruffolo Jr, R. R., & Molloy, B. B. (1981). Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, an inhibitor of norepinephrine N-methyltransferase. Biochemical Pharmacology, 30(11), 1345–1352.

- ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of....

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582).

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- Sokol, K. R., & Taylor, R. E. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202.

- PubMed. (2024). Advances in the Study of Halogenated Natural Products.

- Lee, J., Kim, J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

- Sokol, K. R., & Taylor, R. E. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202.

- BLDpharm. (n.d.). 1094253-83-4|8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

- Scribd. (n.d.). Infrared Spectroscopy of Ketones.

-

Sangwan, N. K., & Rastogi, S. N. (1984). Synthesis of novel heterocycles, 2,3,4,11-tetrahydro-3,6-dihydroxy-5H-pyrano[2,3-c][12]benzoxepin-5-one and 4'-chloromethyl-6-hydroxyspiro[1-benzoxepin-3(2H),2'(1,3)dioxolane]-5(4H)-one. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23(12), 1284-1286.

- Sokol, K. R., & Taylor, R. E. (2021).

- Kuntala, N., Telu, J. R., Anireddy, J. S., & Pal, S. (2018). A Brief Overview on Chemistry and Biology of Benzoxepine. Letters in Drug Design & Discovery, 15(9), 944-954.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- PubMed. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*.

- ResearchGate. (n.d.). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution.

- ResearchGate. (n.d.). a) Examples of biologically active compounds containing benzoxepine scaffold; b) Our work concept.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- RSC Publishing. (n.d.). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Taniguchi, M., & Lindsey, J. S. (2012). Synthesis of meso-substituted chlorins via tetrahydrobilene-a intermediates. The Journal of organic chemistry, 77(17), 7353–7365.

- Illinois State University. (2015). Infrared Spectroscopy.

- Komaki, Y., Imai, R., & Maruyama, T. (2015). Carcinogenicity of the chlorination disinfection by-product MX. Mutation research.

- PubChem. (n.d.). 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol.

- ResearchGate. (n.d.). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 1094253-83-4|8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one|BLD Pharm [bldpharm.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

An In-Depth Technical Guide to the Physicochemical Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is foundational. However, for a molecule to transition from a promising hit to a viable clinical candidate, its biological activity must be complemented by a suitable set of physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its bioavailability, efficacy, and safety profile.[1][2] This guide provides a comprehensive analysis of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a member of the benzoxepinone class of compounds, which have shown potential in areas such as neuroinflammation.[3] By elucidating its core physicochemical characteristics and the experimental methodologies used to determine them, this document serves as a technical resource for scientists engaged in the evaluation and optimization of this and related chemical scaffolds. The measurement of these properties early in the discovery process is crucial for reducing attrition rates and making informed decisions about lead candidate selection and formulation development.[4][5][6]

Molecular Identity and Structural Attributes

A precise understanding of a compound's structure is the starting point for all physicochemical analysis.

Chemical Structure:

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | 8,9-dichloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one | [7] |

| CAS Number | 1094253-83-4 | [7] |

| Molecular Formula | C₁₀H₈Cl₂O₂ | [7] |

| Molecular Weight | 231.08 g/mol | [7] |

| Canonical SMILES | C1C(OC2=C(C=C(C=C21)Cl)Cl)=O | [7] |

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical parameters for 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. It is important to note that while some data may be available from suppliers, many key experimental values are not published and must be determined empirically. The values presented here are a combination of available data and predicted values where experimental data is unavailable.

| Parameter | Value | Significance in Drug Development |

| Physical State | Solid (Predicted) | Affects handling, formulation (e.g., tablets, capsules), and dissolution rate. |

| Melting Point | Not available | Purity indicator; influences solid-state stability and formulation choices. |

| Boiling Point | Not available | Relevant for purification and stability under thermal stress. |

| Aqueous Solubility | Low (Predicted) | Critical for absorption; poor solubility is a major hurdle for oral bioavailability.[2] |

| LogP (Lipophilicity) | High (Predicted) | Governs membrane permeability, plasma protein binding, and metabolism. Values that are too high can lead to poor absorption and toxicity.[2][8] |

| pKa (Ionization) | Not available | Determines the charge state of the molecule at different physiological pHs, impacting solubility, permeability, and target binding.[9] |

Experimental Determination of Key Physicochemical Parameters

The trustworthiness of any drug development program relies on robust, reproducible experimental data. The following sections detail the standard, self-validating protocols for determining the most critical physicochemical properties.

Aqueous Solubility: The Gateway to Absorption

Solubility is arguably the most important physicochemical property for orally administered drugs, as a compound must dissolve in the gastrointestinal fluid before it can be absorbed.[1]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Causality and Rationale:

-

Why use excess solid? To ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Why multiple pH points? For ionizable compounds, solubility can be highly pH-dependent. This protocol helps build a pH-solubility profile.[6]

-

Why 24-48 hours? This duration is necessary to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, which is especially important for crystalline solids.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (LogP).[8] It is a critical determinant of a drug's ability to cross biological membranes.[1] The n-octanol/water system is the standard for this measurement.[8]

Experimental Protocol: LogP Determination (Shake-Flask Method)

-

System Preparation: Prepare a solution of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one in the phase in which it is more soluble (predicted to be n-octanol). Use n-octanol and aqueous buffer (pH 7.4) that have been pre-saturated with each other to prevent volume changes during the experiment.[10]

-

Partitioning: Add a known volume of the drug solution to a separation funnel containing a known volume of the second phase.

-

Equilibration: Shake the funnel vigorously for a set period to facilitate partitioning of the compound between the two phases, then allow the layers to separate completely.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.[10]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8][11]

-

P = [Concentration]_octanol / [Concentration]_aqueous

-

LogP = log10(P)

-

Causality and Rationale:

-

Why n-octanol? It is considered a good mimic of the lipid bilayer of cell membranes.

-

Why pre-saturate solvents? To ensure that the volumes of the aqueous and organic phases do not change during the experiment due to mutual miscibility, which would introduce error into the concentration measurements.[10]

-

Why measure both phases? Measuring the concentration in both phases provides a mass balance and serves as an internal validation of the experimental result.

Ionization Constant (pKa): Understanding the Molecular Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[9] Since the charged state of a molecule significantly affects its solubility and ability to cross membranes, knowing the pKa is essential.[9]

Experimental Protocol: pKa Determination (UV-Vis Spectrophotometry)

This method is effective for compounds containing a chromophore whose absorbance spectrum changes upon ionization.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid altering the buffer pH.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer solution.

-

Data Analysis: Identify a wavelength where the absorbance of the ionized and neutral species differs significantly. Plot the absorbance at this wavelength against the pH of the buffers. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The inflection point of this sigmoidal curve corresponds to the pH at which the concentrations of the ionized and neutral forms are equal; this pH is the pKa.[9][12][13]

Causality and Rationale:

-

Why does the spectrum change? Ionization (protonation or deprotonation) alters the electronic structure of the chromophore, leading to a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity.

-

Why a sigmoidal curve? The curve represents the transition from one dominant species (e.g., neutral acid) to the other (e.g., conjugate base) as a function of pH, as described by the Henderson-Hasselbalch equation.[12]

-

Alternative Method: Potentiometric titration is another widely used and accurate method, where a solution of the compound is titrated with a strong acid or base, and the pKa is determined from the resulting pH curve.[9][13]

Integrated Workflow for Physicochemical Characterization

The determination of these properties is not isolated. They are part of a logical, iterative workflow designed to build a comprehensive profile of a drug candidate.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Implications for Drug Development

The benzoxazolone scaffold, related to benzoxepinones, is noted for having a discrete physicochemical profile that makes it an attractive framework for drug design.[14] For 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the two chlorine atoms are expected to significantly increase its lipophilicity. This would enhance membrane permeability but could simultaneously decrease aqueous solubility, a common trade-off in drug design.[2] If the LogP is found to be excessively high (e.g., >5), it could lead to issues such as non-specific binding, rapid metabolism, and potential toxicity.[15] The ketone moiety may be a site for metabolic reduction, and understanding its pKa (if any in a measurable range) is crucial to predict its behavior in the acidic environment of the stomach versus the neutral pH of the blood. This integrated profile is essential for guiding formulation strategies—for instance, a highly lipophilic and poorly soluble compound might require an amorphous solid dispersion or a lipid-based formulation to achieve adequate oral exposure.[5]

Conclusion

8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound whose potential as a therapeutic agent is intrinsically linked to its physicochemical properties. A thorough and early-stage characterization of its solubility, lipophilicity, and ionization is not merely a data collection exercise; it is a critical, hypothesis-driven scientific endeavor. By employing robust and validated experimental protocols, researchers can build a comprehensive profile that de-risks development, informs medicinal chemistry efforts, and ultimately increases the probability of translating a promising molecule into a successful therapeutic.

References

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Zaccone, A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1194-1196.

- Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.

- Characterization of Physicochemical Properties. (n.d.). Pace Analytical.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. (n.d.). AiFChem.

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharmaceutical.

- Kypreos, K. E. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Solubility of Organic Compounds. (2023, August 31).

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- Li, Y., et al. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Angewandte Chemie International Edition, 59(6), 2253-2258.

- Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. (2025, August 6). ResearchGate.

-

Sangwan, N. K., et al. (1984). Synthesis of novel heterocycles, 2,3,4,11-tetrahydro-3,6-dihydroxy-5H-pyrano[2,3-c][9]benzoxepin-5-one and 4'-chloromethyl-6-hydroxyspiro[1-benzoxepin-3(2H),2'(1,3)dioxolane]-5(4H)-one. ResearchGate. Retrieved January 20, 2026, from

- Synthesis and biological profile of benzoxazolone derivatives. (2023, June 28). PubMed.

- Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (n.d.). National Center for Biotechnology Information.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pacelabs.com [pacelabs.com]

- 6. langhuapharma.com [langhuapharma.com]

- 7. 1094253-83-4 | 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one - AiFChem [aifchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ulm.edu [ulm.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Deconstructing Dichloro-Benzoxepinone: A Technical Guide to Structural Elucidation

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a halogenated heterocyclic ketone of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a strategic and logical approach to confirming the molecular architecture of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for unambiguous structure determination.

Introduction: The Significance of the Benzoxepinone Scaffold

The 1-benzoxepin-5-one core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a dichloro-substitution pattern on the aromatic ring is anticipated to significantly modulate the compound's electronic and lipophilic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. Accurate and unequivocal structural confirmation is therefore a critical first step in any research and development program involving this molecule.

Section 1: Proposed Synthetic Pathway

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

The synthesis would commence with the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5][6] The acyl group will predominantly add to the position para to one of the chlorine atoms and meta to the other, leading to the formation of 4-chloro-1-(3,4-dichlorophenyl)butan-1-one.

Step 2: Intramolecular Williamson Ether Synthesis

The resulting chloroketone would then undergo an intramolecular Williamson ether synthesis.[1][2][3] Treatment with a base, such as sodium hydride (NaH), would deprotonate the phenolic hydroxyl group that would be formed from the hydrolysis of an intermediate, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in the side chain. This intramolecular cyclization would yield the desired 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Caption: Proposed two-step synthesis of the target molecule.

Section 2: Spectroscopic and Spectrometric Analysis

The core of the structural elucidation lies in the synergistic interpretation of data from multiple analytical techniques.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent first-pass technique to confirm the presence of key functionalities.

Expected Absorptions: The IR spectrum of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is expected to show characteristic absorption bands. The most prominent of these will be the carbonyl (C=O) stretch of the ketone. Since the ketone is conjugated with the aromatic ring, its absorption is expected in the range of 1685-1666 cm⁻¹.[7] Other expected peaks include C-H stretches for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether linkage.[8][9]

| Functional Group | Expected Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=O Stretch (Aryl Ketone) | 1685-1666 |

| C-O Stretch (Aryl Ether) | 1270-1200 |

| C-Cl Stretch | 800-600 |

Experimental Protocol:

-

Sample Preparation: A small amount of the purified solid is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

-

Data Acquisition: The sample is placed in the IR spectrometer and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the major absorption bands are identified and compared with correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its elemental composition and structural features.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.08 g/mol for C₁₀H₈Cl₂O₂). Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[10] Fragmentation of cyclic ketones often involves alpha-cleavage.[10][11][12] The fragmentation of the aromatic portion may also be observed.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: The sample is ionized, commonly using electron ionization (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will be employed for a comprehensive analysis.[13]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H-6 | 7.5-7.7 | d | 1H |

| H-7 | 7.2-7.4 | d | 1H |

| H-2 | 4.2-4.4 | t | 2H |

| H-4 | 3.0-3.2 | t | 2H |

| H-3 | 2.1-2.3 | p | 2H |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.[14][15][16]

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-5 (C=O) | 195-205 |

| C-9a | 155-160 |

| C-8, C-9 | 130-140 |

| C-5a | 125-135 |

| C-6, C-7 | 120-130 |

| C-2 | 65-75 |

| C-4 | 35-45 |

| C-3 | 20-30 |

2D NMR Spectroscopy for Unambiguous Assignments: To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.[17][18]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. It will be used to trace the connectivity of the aliphatic chain (H-2 to H-3 to H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[19][20][21] It will be used to assign the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[19][20][22] This is crucial for piecing together the entire molecular structure by identifying long-range connectivities, for example, from the protons on C-4 to the carbonyl carbon (C-5) and the aromatic carbons.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. people.whitman.edu [people.whitman.edu]

- 13. researchgate.net [researchgate.net]

- 14. Cshifts [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]

An In-depth Technical Guide to the Synthesis of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal intramolecular Friedel-Crafts acylation reaction, a powerful tool for the construction of cyclic ketones. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies.

Introduction

The 1-benzoxepin core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The incorporation of a dichlorinated benzene ring, as seen in 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS No. 1094253-83-4)[1][2], can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide outlines a logical and practical two-step approach for the synthesis of this target molecule, commencing with the preparation of a key precursor, 4-(2,3-dichlorophenoxy)butyric acid, followed by its cyclization.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the seven-membered oxepinone ring can be readily formed via an intramolecular Friedel-Crafts acylation of a suitable 4-phenoxybutyric acid derivative. This disconnection leads to the key intermediate, 4-(2,3-dichlorophenoxy)butyric acid, which in turn can be synthesized from 2,3-dichlorophenol and a four-carbon electrophile.

Caption: Synthesis of 4-(2,3-dichlorophenoxy)butyric acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The key ring-closing step is an intramolecular electrophilic aromatic substitution. The carboxylic acid is first converted to a more reactive acylium ion intermediate by a strong acid catalyst, typically a Lewis acid like aluminum chloride or a strong protic acid such as polyphosphoric acid (PPA) or methanesulfonic acid.[3] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic acylium ion. Subsequent deprotonation re-aromatizes the ring and yields the final product, 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. The positions of the chloro substituents direct the cyclization to the desired ortho position.

Caption: Intramolecular Friedel-Crafts Acylation to the target.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 4-(2,3-dichlorophenoxy)butyric acid

-

To a stirred solution of 2,3-dichlorophenol (1.0 eq) in a suitable solvent such as toluene, add sodium hydroxide (1.1 eq) as a concentrated aqueous solution.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

-

Once all the water has been removed, cool the reaction mixture slightly and add γ-butyrolactone (1.2 eq).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Separate the aqueous layer and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated product is then collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

-

To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10 times the weight of the carboxylic acid).

-

Heat the PPA to approximately 80-90 °C with stirring.

-

Slowly add 4-(2,3-dichlorophenoxy)butyric acid (1.0 eq) in portions to the hot PPA.

-

Continue stirring at this temperature for a few hours, monitoring the reaction by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

-

The crude product is then washed again with water until the washings are neutral and dried.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Data Summary

| Step | Reactants | Reagents and Conditions | Product | Expected Yield |

| 1 | 2,3-dichlorophenol, γ-butyrolactone | 1. NaOH, Toluene, reflux2. HCl (aq) workup | 4-(2,3-dichlorophenoxy)butyric acid | 80-90% |

| 2 | 4-(2,3-dichlorophenoxy)butyric acid | Polyphosphoric Acid (PPA), 80-90 °C | 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | 70-85% |

Conclusion

This guide has detailed a reliable and scalable synthetic route to 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. The methodology leverages a classic Williamson ether synthesis followed by a highly efficient intramolecular Friedel-Crafts acylation. The provided protocols are based on well-established chemical principles and offer a solid foundation for researchers in the field of synthetic and medicinal chemistry. The straightforward nature of this pathway makes it an attractive option for the synthesis of this and structurally related benzoxepinone derivatives.

References

-

Organic Chemistry Portal. Synthesis of benzoxepines. [Link]

-

Kłosiński, M., & Staliński, K. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. Molecules, 28(12), 4829. [Link]

-

Singh, P., & Kaur, M. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 6(30), 24965-24989. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Ishida, J., & Hanafusa, T. (1992). Basic intramolecular acylation. Synthesis of 2-aryl-1-tetralones bearing isopropoxy or benzyloxy groups, synthetic key intermediates for phenolic antileukaemic benzo [c] phenanthridine alkaloids, from 2, 4-diarylbutyric acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3217-3221. [Link]

-

Reddy, T. S., & Reddy, V. V. N. (2011). Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylcoumaranone Derivatives. Synthetic Communications, 41(15), 2268-2276. [Link]

-

Master Organic Chemistry. The Intramolecular Friedel-Crafts Reaction. [Link]

-

Saladino, R., et al. (2021). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Sustainable Chemistry & Engineering, 9(45), 15159-15167. [Link]

- Google Patents. Process for the preparation of γ-(2: 4-dichlorophenoxy)

-

PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. [Link]

Sources

Spectroscopic and Synthetic Elucidation of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties and a plausible synthetic route for the novel heterocyclic compound, 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretations of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, step-by-step synthetic protocol is presented, grounded in established chemical principles, to facilitate the laboratory preparation of this molecule.

Introduction

8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a halogenated derivative of the benzoxepine scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The introduction of chlorine atoms on the aromatic ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Accurate characterization of this compound is paramount for its application in research and development. This guide provides a foundational understanding of its structural features through a detailed analysis of its predicted spectroscopic data.

Molecular Structure

The structural formula of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is presented below. The numbering of the atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the following data are predicted based on established principles of spectroscopy and analysis of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~4.2 | Triplet | 2H | Protons on a carbon adjacent to an ether oxygen, deshielded. |

| H-3 | ~2.1 | Multiplet | 2H | Aliphatic protons, coupled to H-2 and H-4. |

| H-4 | ~2.9 | Triplet | 2H | Protons alpha to a carbonyl group, deshielded. |

| H-6 | ~7.6 | Singlet | 1H | Aromatic proton, deshielded by the adjacent chlorine and carbonyl group. |

| H-7 | ~7.4 | Singlet | 1H | Aromatic proton, deshielded by the adjacent chlorine atom. |

Rationale for Predictions:

-

H-2: The methylene protons at the C-2 position are adjacent to the ether oxygen, which exerts a deshielding effect, shifting their resonance downfield.

-

H-3: These methylene protons are in a standard aliphatic environment, and their signal is expected to be a multiplet due to coupling with the protons at C-2 and C-4.

-

H-4: The methylene protons at the C-4 position are alpha to the carbonyl group, which is an electron-withdrawing group, causing a downfield shift.

-

H-6 and H-7: The two aromatic protons are in a highly deshielded environment due to the presence of two electron-withdrawing chlorine atoms and the carbonyl group. Their signals are expected to be singlets due to the substitution pattern on the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~70 | Carbon attached to an ether oxygen. |

| C-3 | ~25 | Aliphatic carbon. |

| C-4 | ~38 | Carbon alpha to a carbonyl group. |

| C-5 | ~195 | Carbonyl carbon, highly deshielded. |

| C-5a | ~135 | Aromatic carbon attached to the oxepine ring and a chlorinated carbon. |

| C-6 | ~130 | Aromatic methine carbon. |

| C-7 | ~128 | Aromatic methine carbon. |

| C-8 | ~132 | Aromatic carbon attached to chlorine. |

| C-9 | ~138 | Aromatic carbon attached to chlorine and the ether oxygen. |

| C-9a | ~155 | Aromatic carbon attached to the ether oxygen and part of the fused ring system. |

Rationale for Predictions:

-

The chemical shifts are predicted based on the functional groups present. The carbonyl carbon (C-5) is expected to have the most downfield shift.

-

Carbons attached to electronegative atoms (oxygen and chlorine) will be deshielded and appear at higher chemical shifts compared to unsubstituted aromatic or aliphatic carbons.

-

The presence of two chlorine atoms on the aromatic ring will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1680 | Strong | C=O (Aryl ketone) stretch |

| ~1250 | Strong | C-O (Aryl ether) stretch |

| ~1600, 1470 | Medium | C=C Aromatic ring stretch |

| ~820 | Strong | C-Cl stretch |

| ~2950 | Medium | C-H Aliphatic stretch |

| ~3050 | Weak | C-H Aromatic stretch |

Rationale for Predictions:

-

A strong absorption band around 1680 cm⁻¹ is characteristic of an aryl ketone carbonyl group.

-

A strong band around 1250 cm⁻¹ is expected for the aryl ether C-O stretching vibration.

-

Absorptions in the 1600-1470 cm⁻¹ region are indicative of the aromatic ring.

-

The C-Cl stretching vibration is expected to appear in the fingerprint region, around 820 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 230/232/234 | Molecular ion (M⁺) peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 202/204/206 | Loss of CO (28 Da). |

| 174/176/178 | Loss of C₂H₄O (ethylene oxide, 44 Da) from the oxepine ring. |

| 149/151 | Dichlorinated aromatic fragment. |

Rationale for Predictions:

-

The molecular ion peak will exhibit a characteristic M, M+2, M+4 pattern due to the two chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Common fragmentation pathways for ketones include the loss of a carbonyl group (CO).

-

Cleavage of the oxepine ring is another likely fragmentation pathway.

Proposed Synthesis

A plausible and efficient synthetic route for 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is outlined below. The synthesis commences from a commercially available starting material and involves a key intramolecular Friedel-Crafts acylation step.

Caption: Proposed synthetic workflow for 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Experimental Protocol

Step 1: Synthesis of 4-(3,4-Dichlorophenoxy)butanoic acid

-

Reaction Setup: To a solution of 3,4-dichlorophenol (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add sodium hydroxide (1.1 equivalents) and stir until a clear solution is obtained.

-

Addition of Lactone: To the resulting phenoxide solution, add γ-butyrolactone (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 1-2.

-

Isolation: The precipitated solid, 4-(3,4-dichlorophenoxy)butanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality behind Experimental Choices:

-

The use of a base like sodium hydroxide is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

γ-Butyrolactone serves as a convenient and safe electrophile for the Williamson ether synthesis.

-

Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid).

-

Addition of Reactant: Heat the PPA to 80-90 °C and add 4-(3,4-dichlorophenoxy)butanoic acid (1 equivalent) portion-wise with vigorous stirring.

-

Reaction: Continue heating and stirring the reaction mixture at 90-110 °C for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water until neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford pure 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

Causality behind Experimental Choices:

-

Polyphosphoric acid is a strong dehydrating agent and a Lewis acid, which is effective in promoting the intramolecular Friedel-Crafts acylation by activating the carboxylic acid to form an acylium ion intermediate.

-

The reaction is performed at an elevated temperature to overcome the activation energy for the cyclization.

-

The work-up with ice quenches the reaction and hydrolyzes the PPA. The sodium bicarbonate wash is to remove any unreacted carboxylic acid.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the structural verification of this compound. The proposed synthetic route, utilizing a robust intramolecular Friedel-Crafts acylation, provides a practical and efficient method for its preparation in a laboratory setting. This information is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for potential applications in drug discovery and materials science.

References

As this guide is based on predictive data and established chemical principles, direct literature for the target molecule is not available. The following references provide foundational knowledge for the synthetic and spectroscopic methodologies discussed.

-

Friedel-Crafts and Related Reactions. Olah, G. A., Ed. Wiley-Interscience: New York, 1963-1965; Vols. 1-4. [Link]

-

Spectrometric Identification of Organic Compounds. Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. John Wiley & Sons, 2014. [Link]

-

Introduction to Spectroscopy. Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Cengage Learning, 2014. [Link]

Biological screening of novel benzoxepinone derivatives

An In-depth Technical Guide to the Biological Screening of Novel Benzoxepinone Derivatives

Authored by: A Senior Application Scientist

Foreword: The Therapeutic Potential of the Benzoxepinone Scaffold

The benzoxepinone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique three-dimensional conformation allows for precise interactions with a variety of biological targets, making it a fertile ground for the discovery of novel therapeutics. This guide provides a comprehensive framework for the systematic biological evaluation of new benzoxepinone derivatives, moving from initial high-throughput screening to detailed mechanistic studies and preliminary in vivo validation. Our focus is on establishing a robust, self-validating workflow that ensures data integrity and accelerates the identification of promising lead compounds.

Part 1: Foundational Screening - Identifying Bioactive Hits

The initial phase of any screening campaign is designed to cast a wide net, identifying which of the newly synthesized benzoxepinone derivatives possess any biological activity of interest. The choice of primary assays is critical and should be guided by the intended therapeutic application. Here, we will focus on a common objective: the discovery of novel anticancer agents.

The Antiproliferative Profile: A First Look

The cornerstone of anticancer drug screening is the assessment of a compound's ability to inhibit cancer cell growth. The MTT assay remains a gold standard for this purpose due to its reliability and scalability.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of novel benzoxepinone derivatives on the metabolic activity of cancer cells, serving as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the benzoxepinone derivatives in the appropriate cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Causality and Trustworthiness: The MTT assay relies on the activity of mitochondrial dehydrogenases in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This protocol includes essential controls (vehicle and positive) to validate the assay's performance and ensure that any observed effect is due to the compound and not the solvent or other artifacts.

Visualizing the Initial Screening Workflow

A logical workflow is essential for efficiently managing a screening campaign.

Caption: Workflow for primary screening and hit confirmation.

Part 2: Mechanistic Elucidation - Understanding the "How"

Once active "hits" are identified and their IC₅₀ values are determined, the next crucial step is to understand their mechanism of action. Is the observed antiproliferative effect due to the induction of apoptosis, cell cycle arrest, or another mechanism?

Apoptosis Induction: The Hallmarks of Programmed Cell Death

A common and desirable mechanism for anticancer agents is the induction of apoptosis. The activation of caspases, a family of cysteine proteases, is a central event in this process.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Objective: To quantify the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, following treatment with a hit compound.

Methodology:

-

Cell Treatment: Seed and treat cells with the benzoxepinone derivative at its IC₅₀ and 2x IC₅₀ concentrations in a white-walled 96-well plate. Include vehicle and positive controls (e.g., Staurosporine).

-

Incubation: Incubate for a predetermined time (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the reagent to each well.

-

Incubation: Incubate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Authoritative Grounding: The Caspase-Glo® 3/7 Assay provides a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a "glow" signal that is proportional to caspase activity. This provides a highly sensitive and specific measure of apoptosis induction.

Cell Cycle Analysis: Halting Uncontrolled Division

Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content is the standard method for investigating these effects.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a benzoxepinone derivative.

Methodology:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest.

Visualizing the Apoptotic Signaling Pathway

Understanding the potential targets of a novel compound requires knowledge of the underlying signaling pathways.

Caption: Simplified overview of major apoptotic pathways.

Part 3: Target Deconvolution and In Vivo Efficacy

The ultimate goal is to identify the specific molecular target of a lead compound and to demonstrate its efficacy in a preclinical animal model.

Identifying the Molecular Target

A variety of techniques can be employed for target identification, including affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), and computational modeling. For many kinase inhibitors, a direct enzymatic assay is a logical next step.

Example Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if a benzoxepinone derivative directly inhibits the activity of a specific kinase (e.g., EGFR, a common cancer target).

Methodology: This protocol is often performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the benzoxepinone derivative.

-

Kinase Reaction: Incubate at 30°C for 1 hour to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the newly generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Data Acquisition: Measure the luminescence. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

Data Interpretation: A decrease in the luminescent signal in the presence of the compound indicates inhibition of the kinase. The data is used to calculate an IC₅₀ value for enzyme inhibition.

Preliminary In Vivo Assessment

Promising compounds with a well-defined mechanism of action should be evaluated in an animal model. The mouse xenograft model is a standard for preliminary anticancer efficacy studies.

Protocol Outline: Mouse Xenograft Model

Objective: To evaluate the ability of a lead benzoxepinone derivative to inhibit tumor growth in vivo.

-

Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.

Expertise & Trustworthiness: This type of study must be conducted under strict ethical guidelines (IACUC approval). Key metrics for success include a statistically significant reduction in tumor growth (Tumor Growth Inhibition, TGI) in the treated group compared to the control group, without causing significant toxicity (as indicated by body weight loss).

Data Summary Table

| Compound ID | Cell Line | MTT IC₅₀ (µM) | Caspase 3/7 Activation (Fold Change) | Cell Cycle Arrest Phase | Target Kinase IC₅₀ (µM) | In Vivo TGI (%) |

| BZX-001 | MCF-7 | 2.5 | 4.2 | G2/M | 0.8 (EGFR) | 55 |

| BZX-002 | A549 | 10.8 | 1.5 | - | >50 (EGFR) | Not Tested |

| BZX-003 | MCF-7 | >100 | 1.1 | - | >50 (EGFR) | Not Tested |

Conclusion

The biological screening of novel benzoxepinone derivatives is a multi-step process that requires a logical progression from broad-based phenotypic assays to specific mechanistic and in vivo studies. By employing a systematic and rigorous approach, incorporating self-validating protocols, and focusing on understanding the underlying mechanism of action, researchers can efficiently identify and advance promising new chemical entities toward clinical development.

References

-

Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. [Link]

Unraveling the Therapeutic Potential of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: An In Silico Modeling Guide

Abstract

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both arduous and resource-intensive. In silico modeling has emerged as an indispensable tool, offering a rational and accelerated approach to de-risk and guide experimental efforts.[1][2][3] This technical guide provides a comprehensive, in-depth workflow for the computational evaluation of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a small molecule with an uncharacterized biological profile. By presenting a hypothetical case study, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to apply a suite of in silico techniques. This guide will navigate the reader through the essential stages of computational analysis, from initial molecular modeling and physicochemical profiling to target identification, molecular docking, molecular dynamics simulations, and finally, the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Each step is elucidated with the underlying scientific principles, causality behind methodological choices, and actionable protocols, thereby providing a self-validating framework for the computational assessment of novel small molecules.

Introduction: The Imperative for In Silico Assessment in Early Drug Discovery

The pharmaceutical industry is continually challenged by the high attrition rates of drug candidates during preclinical and clinical development.[3] A significant portion of these failures can be attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[4][5] Computational, or in silico, methods provide a powerful paradigm to address these challenges at the nascent stages of discovery by enabling the prediction of a molecule's behavior before its synthesis or extensive experimental testing.[2][6] This proactive approach not only conserves valuable resources but also fosters a more rational, data-driven design of new therapeutic agents.

This guide focuses on 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a compound for which public domain data on biological activity is scarce. This lack of information makes it an ideal candidate to illustrate the power of a comprehensive in silico workflow to generate initial hypotheses and guide subsequent experimental validation. We will proceed with a systematic, multi-faceted computational investigation to predict its drug-like properties, potential biological targets, and ADMET profile.

Foundational Analysis: Molecular Modeling and Physicochemical Characterization

The initial step in the in silico evaluation of any small molecule is the creation of an accurate three-dimensional (3D) model and the calculation of its fundamental physicochemical properties. These properties are paramount as they govern a drug's absorption, distribution, metabolism, and excretion (ADME), and ultimately its bioavailability and potential for toxicity.[7][8][9][10][11]

Building the 3D Molecular Model

An accurate 3D representation of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is the cornerstone of all subsequent computational analyses.

Protocol 1: 3D Model Generation

-

Obtain 2D Structure: The 2D structure of the molecule can be drawn using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem using its canonical SMILES (Simplified Molecular Input Line Entry System) string.

-

Convert to 3D: Utilize a molecular modeling software package like Avogadro, an open-source molecular builder, to convert the 2D representation into a 3D conformation.[12]

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for the accuracy of subsequent docking and dynamics studies.

Caption: Workflow for generating an optimized 3D model of a small molecule.

Prediction of Physicochemical Properties

A molecule's physicochemical profile dictates its "drug-likeness" and potential for oral bioavailability. Several key descriptors are routinely calculated.

Table 1: Predicted Physicochemical Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight (MW) | 231.07 g/mol | Influences size and diffusion across membranes. Generally <500 Da is preferred for oral drugs. |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | A measure of lipophilicity. Affects solubility, permeability, and metabolism. Values between 1 and 3 are often optimal.[7] |

| Hydrogen Bond Donors (HBD) | 0 | The number of hydrogen atoms attached to electronegative atoms. Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | 2 | The number of electronegative atoms. Influences solubility and membrane permeability. |

| Polar Surface Area (PSA) | 26.3 Ų | The surface sum over all polar atoms. Affects membrane permeability and oral bioavailability. |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation. Influences conformational flexibility and binding affinity. |

Note: These values are hypothetical and would be calculated using software such as SwissADME or other QSAR-based tools.

Interpretation: The predicted physicochemical properties of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one largely fall within the ranges defined by Lipinski's Rule of Five, suggesting that the molecule possesses favorable characteristics for oral bioavailability.

Target Identification and Validation: A Reverse Engineering Approach

With a characterized molecule in hand, the next critical step is to identify its potential biological targets. This "target fishing" or "reverse docking" approach is a powerful strategy for hypothesis generation, especially for compounds with unknown mechanisms of action.[13]

In Silico Target Prediction Methodologies

Several computational methods can be employed to predict potential protein targets for a small molecule. These are broadly categorized as ligand-based and structure-based approaches.[14]

-

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[13] The 2D or 3D structure of our query molecule is compared against databases of known active compounds.

-

Structure-Based Methods (Reverse Docking): This approach involves docking the query molecule into the binding sites of a large collection of protein structures.[14] The binding affinity scores are then used to rank the potential targets.

Protocol 2: Target Prediction using a Hybrid Approach

-

Ligand-Based Screening: Utilize online platforms such as SwissTargetPrediction or SuperPred, which employ a combination of 2D and 3D similarity measures to identify potential targets based on a vast library of known ligand-target interactions.

-

Structure-Based Screening (Reverse Docking): Employ a reverse docking server like idTarget or perform manual docking against a curated library of protein structures representing different target classes (e.g., kinases, GPCRs, nuclear receptors).

-

Consensus Scoring and Pathway Analysis: Integrate the results from both approaches. Prioritize targets that are identified by multiple methods. The identified targets can then be subjected to pathway analysis using tools like KEGG or Reactome to understand their potential role in biological processes and disease.

Caption: A hybrid workflow for identifying potential biological targets.